H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH is a peptide consisting of the amino acids alanine, arginine, proline, glycine, and lysine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) for activation .
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine and lysine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of ornithine .
Scientific Research Applications
H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the development of biomaterials and drug delivery systems
Mechanism of Action
The mechanism of action of H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate certain enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another peptide with similar amino acid composition but different sequence and properties.
H-Arg-Gly-Asp-Ser-OH: Known for its role in cell adhesion and signaling.
Uniqueness
H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH: is unique due to its specific sequence, which imparts distinct biological activities and potential therapeutic applications. Its combination of amino acids allows for specific interactions with molecular targets that are not possible with other peptides .
Properties
CAS No. |
915025-17-1 |
---|---|
Molecular Formula |
C39H73N19O10 |
Molecular Weight |
968.1 g/mol |
IUPAC Name |
2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C39H73N19O10/c1-21(41)30(62)55-26(12-7-17-50-39(46)47)34(66)57-25(11-6-16-49-38(44)45)32(64)53-22(2)36(68)58-18-8-13-27(58)35(67)51-19-28(59)54-24(10-5-15-48-37(42)43)33(65)56-23(9-3-4-14-40)31(63)52-20-29(60)61/h21-27H,3-20,40-41H2,1-2H3,(H,51,67)(H,52,63)(H,53,64)(H,54,59)(H,55,62)(H,56,65)(H,57,66)(H,60,61)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
HIIFLKMJVVJWEE-DUJSLOSMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.